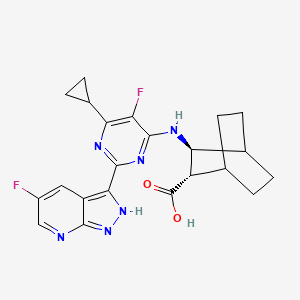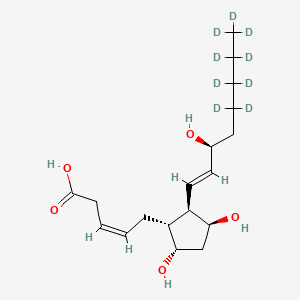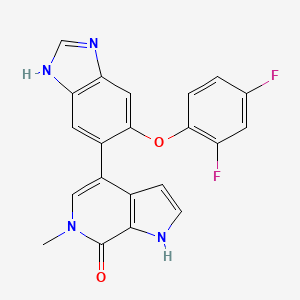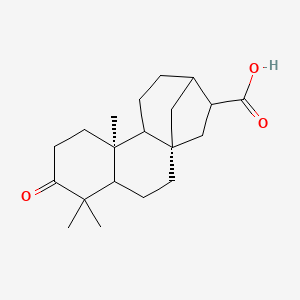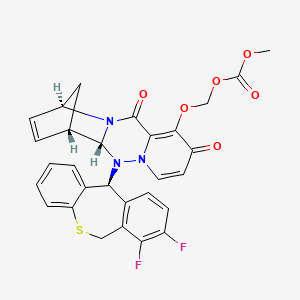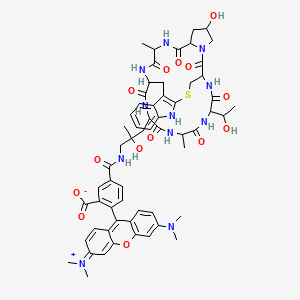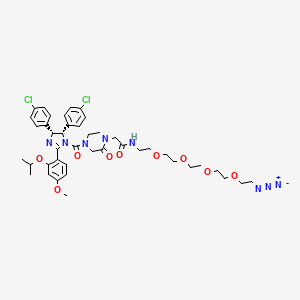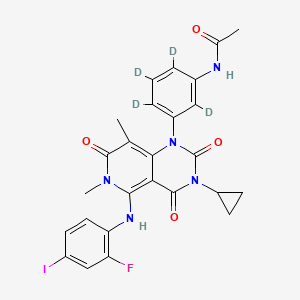
Trametinib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trametinib-d4 is a deuterated form of Trametinib, an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor. Trametinib is primarily used for the treatment of melanoma and other cancers with specific BRAF mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Trametinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the coupling with the acetamide group .
Industrial Production Methods
Industrial production of Trametinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trametinib-d4 undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Trametinib.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Trametinib.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trametinib, which are used in further research and development .
Applications De Recherche Scientifique
Trametinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactivity of Trametinib.
Biology: Employed in cellular and molecular biology to understand the effects of Trametinib on cell signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Trametinib.
Industry: Applied in the development of new formulations and delivery methods for Trametinib.
Mécanisme D'action
Trametinib-d4, like Trametinib, inhibits the MEK1 and MEK2 enzymes, which are part of the MAPK/ERK signaling pathway. By binding to unphosphorylated MEK1 and MEK2 with high affinity, Trametinib blocks their catalytic activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Binimetinib: Used in combination with other drugs for the treatment of melanoma.
Uniqueness
Trametinib-d4 is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, providing valuable insights into the drug’s behavior in the body .
Propriétés
Formule moléculaire |
C26H23FIN5O4 |
|---|---|
Poids moléculaire |
619.4 g/mol |
Nom IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
Clé InChI |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
SMILES canonique |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


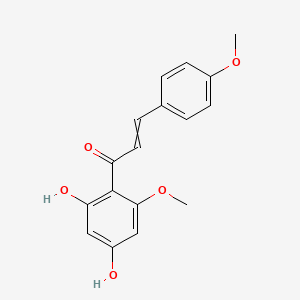
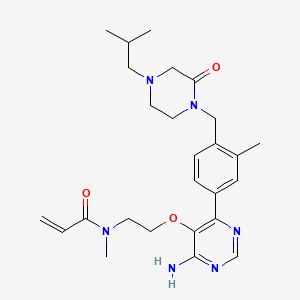
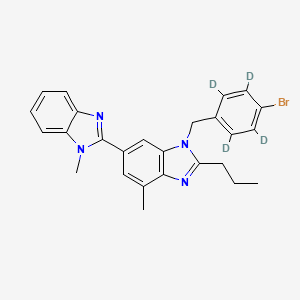
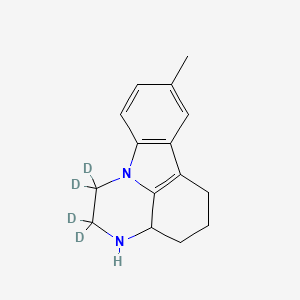
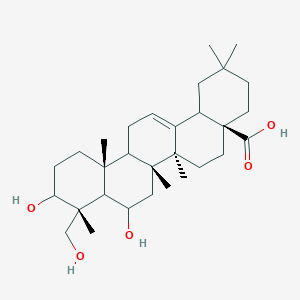
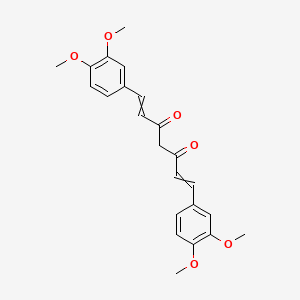
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
